molecular formula C14H12ClN5OS B11009835 2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11009835
M. Wt: 333.8 g/mol
InChI Key: QHVBBIXPPRPDAM-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a thiazole ring, a triazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the triazole moiety via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both thiazole and triazole rings, along with the carboxamide group, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H12ClN5OS

Molecular Weight

333.8 g/mol

IUPAC Name

2-chloro-5-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H12ClN5OS/c1-9-12(19-14(15)22-9)13(21)18-11-4-2-10(3-5-11)6-20-8-16-7-17-20/h2-5,7-8H,6H2,1H3,(H,18,21)

InChI Key

QHVBBIXPPRPDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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